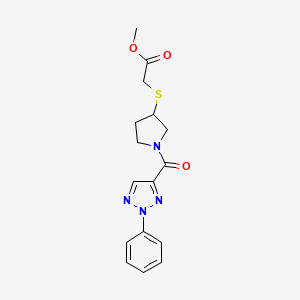

methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1,2,3-triazole ring is a key feature, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure details for this compound are not found in the available literature.Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis and structural assessment of related triazole compounds, such as methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, underline the importance of triazole derivatives in forming complexes with metals like Hg(II). Such complexes have been meticulously studied using X-ray diffractometry to understand their molecular and supramolecular structures, providing a foundation for developing novel materials with specific desired properties (Castiñeiras, García-Santos, & Saa, 2018).

Antimicrobial Applications

The creation of Schiff bases and thiosemicarbazides from similar thiazole derivatives showcases the potential for these compounds in medicinal chemistry, particularly as antihypertensive α-blocking agents. This research trajectory suggests the versatility of triazole and thiazole compounds in synthesizing biologically active molecules that can serve as therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Material Science and Catalysis

The development of palladium complexes using triazole ligands emphasizes the role of these molecules in catalysis, particularly in reactions such as the Suzuki-Miyaura coupling. This application is critical for creating cross-linked polymers and other materials with specific functionalities, underscoring the triazole compound's utility in material science and engineering (Amadio et al., 2012).

Environmental and Analytical Chemistry

Furthermore, triazole derivatives have been employed in environmental and analytical chemistry, exemplified by the separation and pre-concentration of palladium (II) from environmental samples using triazole complexes. This highlights the compound's utility in trace metal analysis and environmental monitoring, indicating its broader implications beyond synthetic chemistry (Serencam et al., 2013).

Mécanisme D'action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to bind in the biological system, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

Triazole compounds are known to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

methyl 2-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-23-15(21)11-24-13-7-8-19(10-13)16(22)14-9-17-20(18-14)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRJVPGZDNHNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![3-Benzyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)

![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)